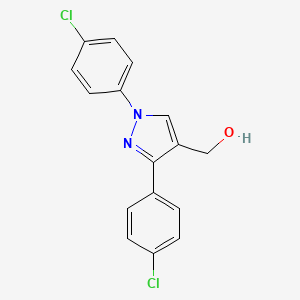(1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
CAS No.: 618441-60-4
Cat. No.: VC15809171
Molecular Formula: C16H12Cl2N2O
Molecular Weight: 319.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 618441-60-4 |
|---|---|
| Molecular Formula | C16H12Cl2N2O |
| Molecular Weight | 319.2 g/mol |
| IUPAC Name | [1,3-bis(4-chlorophenyl)pyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C16H12Cl2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2 |
| Standard InChI Key | UPOBQQGAPSENMN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)Cl)Cl |
Introduction
Structural Analysis and Molecular Features
The core structure of (1,3-bis(4-chlorophenyl)-1H-pyrazol-4-yl)methanol consists of a five-membered pyrazole ring with two nitrogen atoms at positions 1 and 2. The 1- and 3-positions are substituted with 4-chlorophenyl groups, while the 4-position bears a hydroxymethyl moiety. Key structural characteristics include:
-
Aromatic Substitution Effects: The electron-withdrawing chlorine atoms on the phenyl rings influence electron density distribution, potentially enhancing stability and directing electrophilic substitution reactions .
-
Hydrogen-Bonding Capacity: The hydroxymethyl group enables hydrogen bonding, which may impact solubility and crystallinity .
-
Stereoelectronic Properties: The planarity of the pyrazole ring and dihedral angles between substituents (e.g., chlorophenyl groups and the central ring) affect molecular packing, as observed in analogs like 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole .
Synthetic Pathways and Optimization
Cyclocondensation Strategies
Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For (1,3-bis(4-chlorophenyl)-1H-pyrazol-4-yl)methanol, a plausible route involves:
-
Precursor Synthesis: Reacting 4-chlorophenylhydrazine with a diketone such as 3-(4-chlorophenyl)-2-propen-1-one to form the pyrazole core .
-
Hydroxymethyl Introduction: Introducing the -CH2OH group via:
Example Reaction Scheme:
Catalytic and Solvent Systems
-
Acid Catalysis: Methanesulfonic acid or p-toluenesulfonic acid (as in ) could facilitate cyclization and functionalization steps.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol or toluene is suitable for reflux conditions .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
-
O-H Stretch: Broad band near 3200–3600 cm⁻¹ (hydroxymethyl group) .
-
C=N and C-N Stretches: Bands at 1500–1600 cm⁻¹ (pyrazole ring) .
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
¹³C NMR:
Crystallographic and Conformational Analysis
In analogs like 4-(4-chlorophenyl)-2,6-bis(1H-indol-3-yl)-1,4-dihydropyridine-3,5-dicarbonitrile, the central heterocycle adopts a flattened envelope conformation . For (1,3-bis(4-chlorophenyl)-1H-pyrazol-4-yl)methanol:
-
Dihedral Angles: The chlorophenyl rings are likely oriented at 70–80° relative to the pyrazole plane, similar to 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole .
-
Hydrogen-Bonding Networks: Intramolecular C-H···Cl and intermolecular O-H···N bonds may stabilize the crystal lattice .
Comparative Data Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume